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Abstract
4-Methoxy-3-nitrophenol is a key chemical intermediate with significant applications in the

pharmaceutical industry. Its unique molecular structure, featuring a phenol, a methoxy group,

and a nitro group, makes it a versatile precursor for the synthesis of a variety of active

pharmaceutical ingredients (APIs), particularly those with antimicrobial and anti-inflammatory

properties. This technical guide provides an in-depth overview of the physicochemical

properties, synthesis, and applications of 4-Methoxy-3-nitrophenol, with a focus on its role in

drug development. Detailed experimental protocols for its synthesis and downstream

modification are provided, along with a discussion of its utility in the synthesis of the broad-

spectrum antiparasitic drug, Nitazoxanide.

Physicochemical Properties
4-Methoxy-3-nitrophenol is a yellow crystalline solid.[1] Its key physicochemical properties

are summarized in the table below, providing essential data for handling, reaction optimization,

and quality control.
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Property Value Reference

Molecular Formula C₇H₇NO₄ [2]

Molecular Weight 169.13 g/mol [1]

Appearance Yellow solid [1]

Melting Point 144 °C [1]

Boiling Point 356.2 ± 27.0 °C (Predicted) [1]

Density 1.367 ± 0.06 g/cm³ (Predicted) [1]

pKa 7.13 ± 0.10 (Predicted) [1]

Solubility

Soluble in many organic

solvents such as alcohols,

esters, and ethers; low

solubility in water.

[1]

Storage
Inert atmosphere, Room

Temperature
[1]

Spectroscopic Data
The structural identity of 4-Methoxy-3-nitrophenol can be confirmed by various spectroscopic

techniques. The following are characteristic spectral data:

¹H NMR Spectroscopy (Predicted):

Detailed spectral information is not readily available in the public domain. However, based

on the structure, one would expect signals corresponding to the aromatic protons, the

methoxy protons, and the phenolic proton. The chemical shifts would be influenced by the

electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.

¹³C NMR Spectroscopy (Predicted):

Similarly, the ¹³C NMR spectrum would show distinct signals for the seven carbon atoms,

with the chemical shifts providing information about their electronic environment.
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Infrared (IR) Spectroscopy:

The IR spectrum of 4-Methoxy-3-nitrophenol is expected to show characteristic

absorption bands for the O-H stretching of the phenol group (around 3200-3600 cm⁻¹), C-

H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring

(around 1450-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the

nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[3]

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to

the molecular weight of the compound (169.13 g/mol ). Fragmentation patterns would be

consistent with the loss of functional groups such as the nitro and methoxy groups.

Synthesis of 4-Methoxy-3-nitrophenol
Several synthetic routes to 4-Methoxy-3-nitrophenol have been reported. Below are detailed

experimental protocols for two common methods.

Synthesis from 4-Methoxy-3-nitrophenyl acetate
This method involves the hydrolysis of 4-methoxy-3-nitrophenyl acetate.

Experimental Protocol:

A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and 34.68 g (0.87 mol) of

NaOH in 500 ml of H₂O is stirred and heated on a steam bath for 2 hours. The reaction solution

is then acidified with 87 ml of concentrated HCl, while keeping the temperature below 20°C.

The resulting acidic solution is extracted three times with a total of 1500 ml of benzene. The

combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated in

vacuo to yield 33 g of 4-Methoxy-3-nitrophenol. The product has a melting point of 78-80°C.

Click to download full resolution via product page

Figure 1: Workflow for the synthesis of 4-Methoxy-3-nitrophenol from its acetate precursor.
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Synthesis from 4-Fluoro-2-methoxy-1-nitrobenzene
This alternative synthesis involves the nucleophilic aromatic substitution of a fluoride with a

hydroxide.

Experimental Protocol:

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (3.4 g, 19.9 mmol) in DMSO (40 mL), an

aqueous solution of NaOH (1N, 40 mL, 40 mmol) is added. The reaction mixture is heated at

80°C for 20 hours. After cooling to room temperature, the pH of the solution is adjusted to 5

with aqueous HCl solution. The mixture is then extracted three times with ethyl acetate. The

combined organic extracts are washed with water and brine, dried over MgSO₄, and

concentrated to give 3.2 g (95% yield) of 3-methoxy-4-nitrophenol as a light yellow solid.

Application as a Pharmaceutical Intermediate
4-Methoxy-3-nitrophenol is a valuable building block for the synthesis of more complex

molecules with therapeutic properties. A key transformation is the reduction of the nitro group to

an amine, yielding 4-amino-2-methoxyphenol, which is then further elaborated.

Reduction to 4-Amino-2-methoxyphenol
The reduction of the nitro group is a critical step in utilizing 4-Methoxy-3-nitrophenol for many

pharmaceutical syntheses.

Experimental Protocol:

20 g of 4-methoxy-2-nitrophenol (an isomer of the title compound, but the procedure is

illustrative of the reduction) is suspended in 350 ml of ethanol. To this suspension, 550 mg of

5% palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at 20-30°C

under atmospheric pressure. After the reaction is complete, the catalyst is removed by filtration,

and the solvent is removed by distillation under reduced pressure. The resulting crystal is

recrystallized from isopropyl alcohol to obtain 15.3 g (93% yield) of 2-amino-4-methoxyphenol.
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Figure 2: General workflow for the reduction of 4-Methoxy-3-nitrophenol.

Synthesis of Nitazoxanide
While a direct synthesis of Nitazoxanide from 4-Methoxy-3-nitrophenol is not the primary

route, the derived 4-amino-2-methoxyphenol is a key structural motif found in related

compounds. Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, is synthesized

from 2-amino-5-nitrothiazole and 2-hydroxy-5-nitrobenzoic acid derivatives. The core phenolic

structure of 4-Methoxy-3-nitrophenol highlights its potential as a precursor for analogues of

such drugs.

The mechanism of action of Nitazoxanide is multifaceted, making it a subject of significant

research interest. In parasites, its active metabolite, tizoxanide, inhibits the

pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for

anaerobic energy metabolism.[4] In the context of viral infections and cancer, Nitazoxanide has

been shown to modulate host cell signaling pathways. It can activate AMP-activated protein

kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling

pathway.[5][6] This inhibition of mTORC1 leads to the induction of autophagy, a cellular process

for degrading and recycling cellular components, which can help clear intracellular pathogens.

[6][7]
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Figure 3: Simplified signaling pathways affected by Nitazoxanide.

Safety Information
4-Methoxy-3-nitrophenol is a chemical that requires careful handling. It is harmful if

swallowed and causes skin and eye irritation. Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this

compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed

safety information, refer to the Safety Data Sheet (SDS).
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4-Methoxy-3-nitrophenol is a valuable and versatile intermediate in the pharmaceutical

industry. Its straightforward synthesis and the reactivity of its functional groups allow for its

incorporation into a range of biologically active molecules. The potential to derive compounds

that modulate key cellular signaling pathways, such as those affected by Nitazoxanide,

underscores the importance of this intermediate in the development of new therapeutics for

infectious diseases and potentially other conditions. Further research into the synthesis of

novel APIs from 4-Methoxy-3-nitrophenol is warranted and holds promise for the discovery of

new and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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